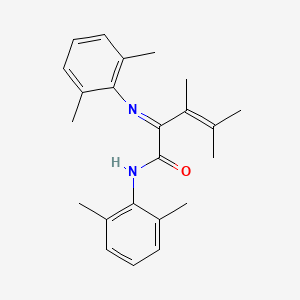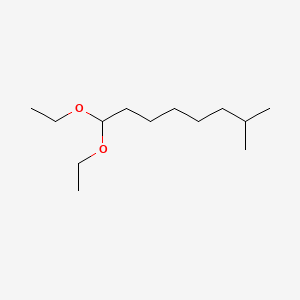
Isononane, 1,1-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononane, 1,1-diethoxy- is a chemical compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is also known by other names such as 1,1-Diethoxy-7-methyloctane, Isononal Diethyl Acetal, and Isononanal Diethylacetal . This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isononane, 1,1-diethoxy- can be synthesized through the acetalization of isononanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating isononanal and ethanol together with a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Isononanal+2EthanolAcid CatalystIsononane, 1,1-diethoxy-+Water
Industrial Production Methods
In industrial settings, the production of isononane, 1,1-diethoxy- follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Isononane, 1,1-diethoxy- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isononane, 1,1-diethoxy- can be hydrolyzed back to isononanal and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Isononanal and ethanol.
Oxidation: Isononanoic acid or other oxidized derivatives.
Substitution: Various substituted isononane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isononane, 1,1-diethoxy- has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of isononane, 1,1-diethoxy- depends on the specific application and reaction it is involved in. In hydrolysis reactions, the compound undergoes cleavage of the acetal bond to form isononanal and ethanol. In oxidation reactions, it is converted to carboxylic acids or other oxidized products through the action of oxidizing agents. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparación Con Compuestos Similares
Similar Compounds
Nonane, 1,1-diethoxy-: Similar structure but with a different alkyl chain length.
Isononanal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.
Isononal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.
Uniqueness
Isononane, 1,1-diethoxy- is unique due to its specific alkyl chain length and the presence of two ethoxy groups. This structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, industrial production, and scientific research .
Propiedades
Número CAS |
67923-83-5 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1,1-diethoxy-7-methyloctane |
InChI |
InChI=1S/C13H28O2/c1-5-14-13(15-6-2)11-9-7-8-10-12(3)4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
UAARUIRTLPTVEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCCCC(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
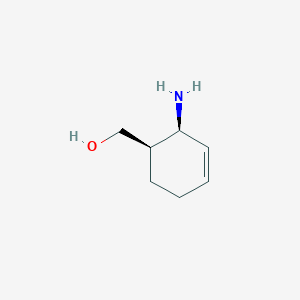
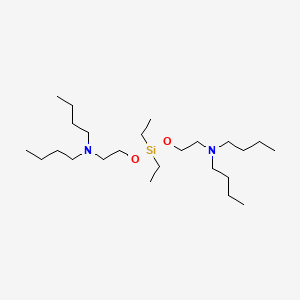

![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
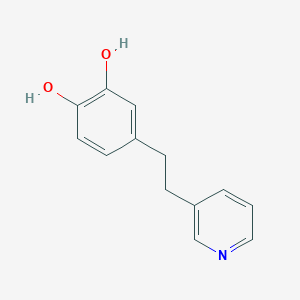
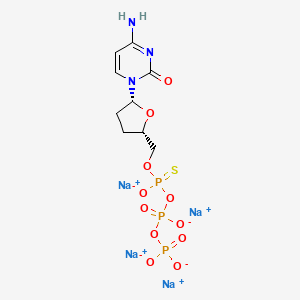
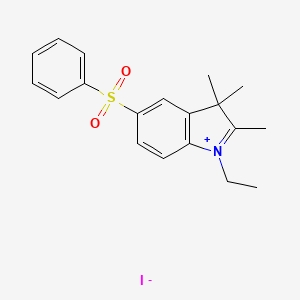
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
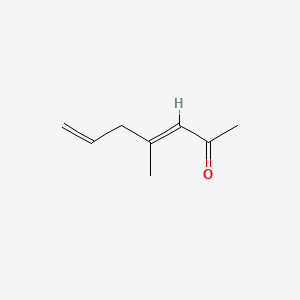
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
